Ethyl(methyl)(oxiran-2-ylmethyl)amine
Overview
Description
Ethyl(methyl)(oxiran-2-ylmethyl)amine is an organic compound that features an oxirane (epoxide) ring attached to an amine group This compound is of interest due to its unique structure, which combines the reactivity of an epoxide with the versatility of an amine
Mechanism of Action
Target of Action
The primary targets of Ethyl(methyl)(oxiran-2-ylmethyl)amine are oxiranes and carboxylic acids . Oxiranes, also known as epoxides, are three-membered cyclic ethers. Carboxylic acids are organic compounds containing a carboxyl functional group. The role of these targets is to participate in the ring-opening reactions of oxiranes, which are commonly used in the synthesis of various materials .
Mode of Action
This compound acts as a catalyst in the amine-catalyzed reaction of oxiranes with carboxylic acids . The compound can behave as a base or a nucleophile . In the base mechanism, the tertiary amine abstracts a proton from the carboxylic acid, making it more nucleophilic. In the nucleophilic mechanism, the tertiary amine attacks the oxirane, opening the ring .
Biochemical Pathways
The amine-catalyzed ring-opening reaction of oxirane by carboxylic acid is a series of parallel consecutive stages . The first stage is the quaternization of the tertiary amine by activated oxirane. The second stage involves the participation of the carboxylate anion in the ring-opening of both nonactivated and activated oxirane . These reactions lead to the formation of β-hydroxypropyl ester .
Pharmacokinetics
It is a liquid at room temperature , which suggests that it could be absorbed and distributed in the body.
Result of Action
The result of the action of this compound is the formation of β-hydroxypropyl ester . This compound has multiple reaction centers at contiguous or distal carbon atoms, making it useful in the synthesis of pharmaceutical and natural products .
Action Environment
The action of this compound is influenced by environmental factors such as temperature . The reaction kinetics, including reaction orders, rate constants, and activation energies, were established at the temperature range of 323–353 K . Therefore, the compound’s action, efficacy, and stability can be affected by changes in temperature.
Biochemical Analysis
Biochemical Properties
Ethyl(methyl)(oxiran-2-ylmethyl)amine plays a significant role in biochemical reactions, primarily due to its reactive oxirane ring. This ring can interact with nucleophilic sites on enzymes, proteins, and other biomolecules, leading to the formation of covalent bonds. One of the key interactions involves the enzyme epoxide hydrolase, which catalyzes the hydrolysis of the oxirane ring, converting it into a diol. This reaction is crucial for the detoxification of epoxides in the body. Additionally, this compound can interact with glutathione, a tripeptide that plays a vital role in cellular detoxification processes .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying the activity of key signaling proteins through covalent bonding. This compound has also been observed to impact gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. The oxirane ring is highly reactive and can undergo nucleophilic attack by amino acids such as cysteine, serine, and lysine residues in proteins. This interaction can result in the inhibition or activation of enzyme activity, depending on the specific protein involved. Additionally, this compound can influence gene expression by binding to transcription factors and altering their ability to regulate target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over time, especially in the presence of moisture and light. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage and oxidative stress. These adverse effects are likely due to the formation of covalent adducts with critical biomolecules, leading to the disruption of cellular functions .
Metabolic Pathways
This compound is involved in several metabolic pathways. One of the primary pathways is its detoxification by epoxide hydrolase, which converts the oxirane ring into a less reactive diol. This compound can also interact with cytochrome P450 enzymes, leading to its oxidation and subsequent conjugation with glutathione. These metabolic processes are essential for the elimination of this compound from the body and the prevention of its accumulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature. Additionally, the compound can interact with transport proteins, such as albumin, which facilitate its distribution in the bloodstream. The localization and accumulation of this compound in specific tissues depend on its interactions with cellular components and its metabolic stability .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum. Its activity and function can be influenced by its subcellular localization. For instance, in the nucleus, this compound can interact with transcription factors and influence gene expression. In the endoplasmic reticulum, it can affect protein folding and processing. The targeting of this compound to specific compartments is mediated by post-translational modifications and interactions with targeting signals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl(methyl)(oxiran-2-ylmethyl)amine can be synthesized through the reaction of epichlorohydrin with methylamine and ethylamine. The reaction typically involves the following steps:
Epoxide Formation: Epichlorohydrin is reacted with a base to form the oxirane ring.
Amine Addition: The oxirane ring is then opened by the nucleophilic attack of methylamine and ethylamine, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions typically include:
Temperature: 50-70°C
Pressure: Atmospheric pressure
Catalysts: None required, but sometimes acid catalysts are used to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions: Ethyl(methyl)(oxiran-2-ylmethyl)amine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated products.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, thiols, and alcohols under mild conditions (room temperature, neutral pH).
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: β-amino alcohols, thiol derivatives, and ethers.
Oxidation: Hydroxylated amines and oxides.
Reduction: Diols and corresponding alcohols.
Scientific Research Applications
Ethyl(methyl)(oxiran-2-ylmethyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of polymers and resins due to its reactive oxirane ring.
Comparison with Similar Compounds
Ethyl(methyl)(oxiran-2-ylmethyl)amine can be compared with other similar compounds such as:
1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: Similar in having an oxirane ring but differs in the presence of an indole moiety.
Diethyl(oxiran-2-ylmethyl)amine: Similar structure but with diethyl groups instead of ethyl and methyl groups.
Ethyl and Methyl (S)-3-(oxiran-2-yl)propanoates: Chiral epoxides used in different synthetic applications.
These comparisons highlight the unique combination of the oxirane ring and amine group in this compound, which imparts distinct reactivity and versatility in various chemical and biological contexts.
Properties
IUPAC Name |
N-methyl-N-(oxiran-2-ylmethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-3-7(2)4-6-5-8-6/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYSYNWYAWBXRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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